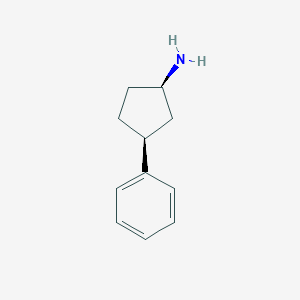
(1R,3S)-3-phenylcyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-3-phenylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a phenyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine typically involves asymmetric cycloaddition reactions. One common method involves the use of a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene to build the two chiral centers of the target product . The reaction conditions are generally mild, and the process is known for its high atom economy and low production costs.
Industrial Production Methods
For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
(1R,3S)-3-phenylcyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
(1R,3S)-3-phenylcyclopentan-1-amine has several applications in scientific research:
作用机制
The primary target of (1R,3S)-3-phenylcyclopentan-1-amine is the enzyme ornithine aminotransferase (OAT). The compound interacts with OAT through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
(1R,3S)-3-aminocyclopentan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a phenyl group.
(1R,3S)-3-aminocyclopentanecarboxylic acid: Another similar compound with a carboxylic acid group instead of a phenyl group.
Uniqueness
(1R,3S)-3-phenylcyclopentan-1-amine is unique due to its specific chiral centers and the presence of a phenyl group, which can influence its interactions with biological targets and its overall chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
(1R,3S)-3-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1 |
InChI 键 |
ZNMXRCDHEJJIIK-WDEREUQCSA-N |
手性 SMILES |
C1C[C@H](C[C@H]1C2=CC=CC=C2)N |
规范 SMILES |
C1CC(CC1C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
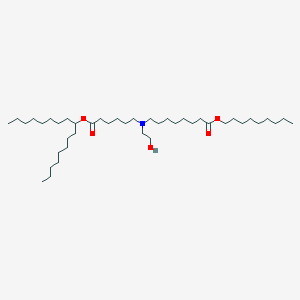
![3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13359016.png)
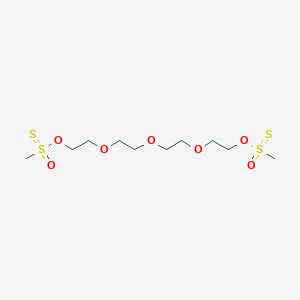
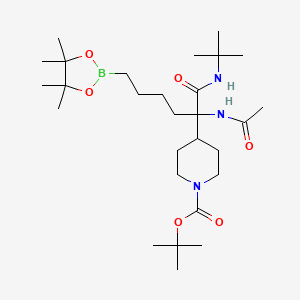
![2-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13359036.png)
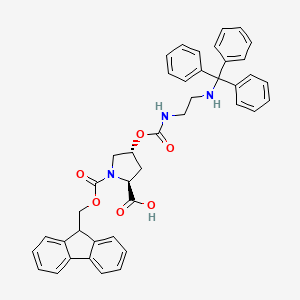
![7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13359056.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359079.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)

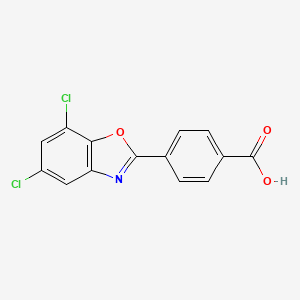
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359105.png)
